molecular formula C7H13ClN2O B13497633 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13497633
M. Wt: 176.64 g/mol
InChI Key: ACNYRZFKGPNRPV-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-2-6-5-7(3-4-8)10-9-6;/h5H,2-4,8H2,1H3;1H

InChI Key

ACNYRZFKGPNRPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-ethyl-1,2-oxazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides or hydroxylamines.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
  • 2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethanamine hydrochloride

Uniqueness

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS No. 1368186-77-9) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C7H12N2O
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 1368186-77-9

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0048 mg/mL

These results illustrate the potential of oxazole derivatives in combating bacterial and fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of various oxazole derivatives against cancer cell lines. For example, studies involving similar compounds have shown:

Cell LineIC50 (µM)
ME-18015
A54912
HT-2918

These findings suggest that the presence of the oxazole ring may enhance the cytotoxic effects against certain cancer types .

Structure-Activity Relationships (SAR)

The biological activity of oxazole derivatives can often be correlated with their structural features. Research indicates that modifications in the alkyl groups or substitutions on the oxazole ring can significantly influence their potency.

  • Alkyl Chain Length : Variations in the length of the ethyl chain have been shown to affect both antimicrobial and cytotoxic activities.
  • Substituent Effects : The introduction of different functional groups at specific positions on the oxazole ring can either enhance or diminish biological activity.

Case Studies

Several studies have explored the biological effects of compounds related to 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride:

  • Antibacterial Efficacy : A study demonstrated that a series of oxazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 4.69 µM against B. subtilis .
  • Cytotoxic Effects on Tumor Cells : Another investigation highlighted the cytotoxic potential of similar compounds against various tumor cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

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